molecular formula C7H4Cl3NO2 B1620971 1-Nitro-3-(trichloromethyl)benzene CAS No. 709-58-0

1-Nitro-3-(trichloromethyl)benzene

Cat. No. B1620971
CAS RN: 709-58-0
M. Wt: 240.5 g/mol
InChI Key: UGOQNHNJYMIBTI-UHFFFAOYSA-N
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Description

1-Nitro-3-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4Cl3NO2 . It has a molar mass of 240.47 .


Synthesis Analysis

The synthesis of 1-Nitro-3-(trichloromethyl)benzene could involve several steps. The process might include the introduction of a nitro group by nitration with HNO3/H2SO4, and a trichloromethyl group by a reaction with chlorine .


Molecular Structure Analysis

The molecular structure of 1-Nitro-3-(trichloromethyl)benzene consists of a benzene ring substituted with a nitro group (NO2) and a trichloromethyl group (CCl3) .


Physical And Chemical Properties Analysis

1-Nitro-3-(trichloromethyl)benzene has a predicted density of 1.575±0.06 g/cm3 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Theoretical Analysis

  • Theoretical conformational analysis of compounds similar to 1-Nitro-3-(trichloromethyl)benzene, like 1-nitro- and 1-bromo-1-nitro-2-(trichloromethyl)ethenes, has been conducted. These studies utilized methods like B3LYP/6-31G* to understand the structures of these compounds both in the gas phase and in solution, revealing insights into their isomeric forms (Chachkov et al., 2008).

Structural and Conformational Studies

  • Structural and conformational studies of similar compounds, such as 6-nitro-2-trichloromethyl-1,3-benzdioxin, have been conducted using X-ray crystallography. These studies provide detailed information on the molecular structure and the conformational properties of these compounds (Irving & Irving, 1986).

Spectroscopic Investigations

  • Spectroscopic investigations, such as Fourier transform infrared (FT-IR) and Raman spectra, have been carried out on similar compounds like 4-nitro-3-(trifluoromethyl)aniline. These studies help in understanding the vibrational, structural, and electronic properties of the compounds (Saravanan et al., 2014).

Chemical Synthesis and Reactions

  • Chemical synthesis processes like vicarious nucleophilic substitution reactions have been explored with compounds like 1-nitro-4-(pentafluorosulfanyl)benzene. Such research provides valuable insights into the synthesis and properties of substituted benzene derivatives (Beier et al., 2011).

Mechanism of Action

Target of Action

Similar compounds such as benzotrichloride, which is also known as α,α,α-trichlorotoluene, phenyl chloroform, or (trichloromethyl)benzene , are known to interact with various biological molecules

Mode of Action

It’s known that similar compounds undergo reactions at the chlorinated α-carbon, for example in substitution reactions . The nitro group in the compound may also play a role in its interaction with its targets.

Biochemical Pathways

Compounds with similar structures are known to participate in various chemical reactions, such as the elimination-addition mechanism of nucleophilic aromatic substitution via benzyne (arynes) .

Pharmacokinetics

It’s known that similar compounds like benzotrichloride are poorly water-soluble , which could impact their bioavailability and distribution in the body.

Result of Action

Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds . These reactions could potentially lead to various cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Nitro-3-(trichloromethyl)benzene. For instance, benzotrichloride, a similar compound, is known to be unstable in the presence of water, undergoing rapid hydrolysis to benzoic acid and hydrochloric acid . Therefore, the presence of water and other environmental factors could potentially influence the action of 1-Nitro-3-(trichloromethyl)benzene.

properties

IUPAC Name

1-nitro-3-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOQNHNJYMIBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380446
Record name 1-nitro-3-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-3-(trichloromethyl)benzene

CAS RN

709-58-0
Record name 1-nitro-3-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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